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Compound of Interest

Compound Name: TT-10

Cat. No.: B15541084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The small molecule designation "TT-10" has been associated with two distinct mechanisms of

action in recent scientific literature, leading to potential confusion within the research

community. This guide provides a comprehensive cross-validation of these two purported

mechanisms, presenting available experimental data to objectively compare their performance

and clarify their distinct biological roles. One TT-10 molecule, developed for cardiac

regeneration, acts as an activator of the Hippo signaling pathway effector YAP. The other,

developed by Tarus Therapeutics, is an antagonist of the adenosine A2A receptor for immuno-

oncology applications.

Unraveling the Two Identities of TT-10
A critical point of differentiation lies in the chemical identity of the two compounds. The TT-10
investigated for cardiac repair is a specific chemical entity with a known structure. In contrast,

the chemical structure of the TT-10 developed by Tarus Therapeutics as an adenosine A2A

receptor antagonist has not been publicly disclosed. This fundamental difference underscores

that these are two separate molecules sharing a common designation.

Table 1: Chemical and Mechanistic Profile of TT-10 Variants
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Feature
TT-10 (YAP-TEAD
Activator)

TT-10 (Adenosine A2A
Receptor Antagonist)

Mechanism of Action

Activator of Yes-associated

protein (YAP) and

Transcriptional Enhancer

Factor Domain (TEAD) activity

Antagonist of the Adenosine

A2A receptor

Therapeutic Area Cardiac Regeneration Immuno-oncology

Chemical Structure

(2-(Allylamino)-4-aminothiazol-

5-yl)(5-fluorothiophen-2-

yl)methanone

Not publicly disclosed

CAS Number 2230640-94-3[1] Not applicable

Developer
Academic Research

(University of Tokyo, et al.)
Tarus Therapeutics

Comparative Efficacy and Performance
Direct comparison of the two TT-10 molecules is challenging due to their different mechanisms

and therapeutic goals. However, we can evaluate the available data for each within the context

of their intended applications and against relevant alternative compounds.

TT-10 as a YAP-TEAD Activator for Cardiac Regeneration
This molecule has been shown to promote the proliferation of cardiomyocytes, a critical factor

in repairing heart tissue after injury. In vitro studies using human induced pluripotent stem cell-

derived cardiomyocytes (hiPSC-CMs) demonstrated that TT-10 induces cell cycle activation,

with peak activity observed at concentrations of 10 to 20 micromolar.

Table 2: Performance Data of TT-10 (YAP-TEAD Activator) and Comparators
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Compound Target Key Finding
Reported
Concentration/Dos
age

TT-10 YAP-TEAD Activation

Promotes

cardiomyocyte

proliferation in vitro

Peak activity at 10-20

µM

XMU-MP-1
MST1/2 inhibitor

(Upstream of YAP)

Improves cardiac

phenotype in mice

post-injury

Not specified in

provided context

IAG933
Direct YAP-TEAD

disruptor (Inhibitor)

Induces tumor

regression in vivo

Not specified in

provided context

TT-10 as an Adenosine A2A Receptor Antagonist in
Immuno-Oncology
Developed by Tarus Therapeutics, this TT-10 is an immune checkpoint inhibitor. By blocking

the A2A receptor on T-lymphocytes, it prevents adenosine-mediated immunosuppression within

the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] Preclinical

studies in a 4T1 breast cancer mouse model showed that a 1 mg/kg oral dose of TT-10
resulted in a 48% reduction in tumor volume.

Table 3: Performance Data of TT-10 (A2A Receptor Antagonist) and Comparators
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Compound Target Key Finding
Reported
Concentration/Dos
age

TT-10 (Tarus)
Adenosine A2A

Receptor

48% tumor volume

reduction in a mouse

model

1 mg/kg, PO, BID

Istradefylline

(Nourianz™)

Adenosine A2A

Receptor

Approved for

Parkinson's disease;

reduces "off" time

20-40 mg daily

(human dose)

ZM241385
Adenosine A2A

Receptor

High-affinity

antagonist used in

research

Ki of 0.49 - 1.6 nM

SCH-58261
Adenosine A2A

Receptor

Selective A2A

antagonist
Ki of 1.1 nM

Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the

respective signaling pathways and a general experimental workflow for their validation.

Adenosine A2A Receptor Antagonism
The binding of adenosine to the A2A receptor on immune cells triggers a signaling cascade that

leads to immunosuppression. TT-10 (Tarus) blocks this initial step.
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Caption: Adenosine A2A Receptor Signaling Pathway and TT-10 Blockade.

Hippo-YAP Pathway Activation
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is

"off," the transcriptional co-activator YAP translocates to the nucleus and, with TEAD, promotes

gene expression for cell growth. The cardiac regeneration TT-10 promotes this "off" state.
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Caption: Hippo-YAP Signaling Pathway and TT-10 Activation.

Experimental Workflow: General Validation Approach
The following diagram outlines a generalized workflow for the initial validation of a compound

targeting either of these pathways.
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Caption: Generalized Experimental Workflow for Mechanism of Action Validation.

Experimental Protocols
Detailed, step-by-step protocols for the specific validation of either TT-10 compound are not

publicly available. However, based on standard methodologies for A2A receptor antagonists

and YAP-TEAD activators, representative protocols are provided below.

Representative Protocol 1: Adenosine A2A Receptor
Binding Assay
This assay determines the affinity of a test compound for the A2A receptor.

Objective: To measure the Ki (inhibitory constant) of a test compound for the human A2A

receptor.

Materials:

HEK293 cell membranes expressing the human A2A receptor.

Radioligand: [3H]ZM241385.

Test compound (e.g., TT-10 from Tarus Therapeutics).

Non-specific binding control: 1 µM CGS15943.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

96-well filter plates and a cell harvester.
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Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for

total binding), or non-specific binding control.

Add the cell membrane preparation to initiate the binding reaction.

Incubate for 60 minutes at room temperature.

Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed

by washing with ice-cold buffer.

Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

Calculate the specific binding and determine the IC50 value of the test compound. Convert

the IC50 to a Ki value using the Cheng-Prusoff equation.

Representative Protocol 2: Cardiomyocyte Proliferation
Assay
This assay measures the ability of a test compound to induce cardiomyocyte proliferation.

Objective: To quantify the pro-proliferative effect of a test compound on cardiomyocytes.

Materials:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Culture medium appropriate for hiPSC-CMs.

Test compound (e.g., TT-10 YAP-TEAD activator).

5-ethynyl-2'-deoxyuridine (EdU) incorporation kit.
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Primary antibodies against proliferation markers (e.g., Ki67, Phospho-Histone H3).

Fluorescently labeled secondary antibodies.

DAPI for nuclear staining.

High-content imaging system.

Procedure:

Plate hiPSC-CMs in 96-well plates and allow them to adhere.

Treat the cells with various concentrations of the test compound for 48 hours.

For the final 24 hours of treatment, add EdU to the culture medium to label cells undergoing

DNA synthesis.

Fix, permeabilize, and stain the cells for EdU incorporation according to the kit

manufacturer's protocol.

Perform immunofluorescent staining for Ki67 or Phospho-Histone H3.

Counterstain the nuclei with DAPI.

Acquire images using a high-content imaging system.

Quantify the percentage of EdU-positive, Ki67-positive, or Phospho-Histone H3-positive

cardiomyocytes relative to the total number of cardiomyocytes.

Conclusion
The designation TT-10 refers to two distinct small molecules with unrelated mechanisms of

action and therapeutic targets. One is a YAP-TEAD activator for cardiac regeneration, and the

other is an adenosine A2A receptor antagonist for cancer immunotherapy. This guide has

provided a comparative overview of their available data, highlighting the importance of precise

molecular identification in scientific research and drug development. Researchers investigating

or encountering "TT-10" should carefully verify the compound's origin and intended mechanism

to ensure the appropriate application and interpretation of experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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